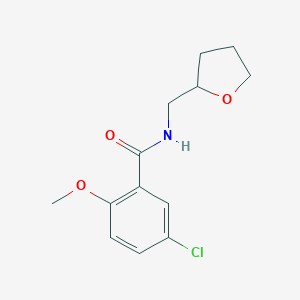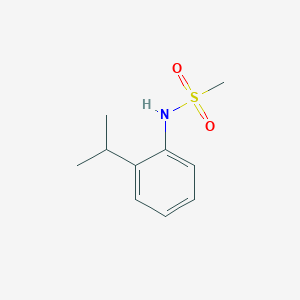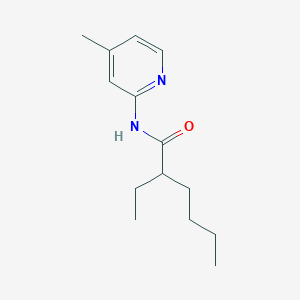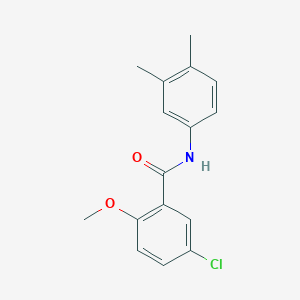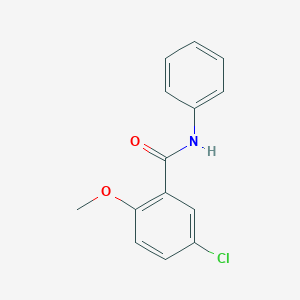
2-(2,4-dichlorophenoxy)-N-(4-ethoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-(4-ethoxyphenyl)propanamide, commonly known as diclofop-methyl, is a widely used herbicide in the agricultural industry. It belongs to the chemical family of aryloxyphenoxypropionates and is used to control a variety of grass weeds in crops such as wheat, barley, and oats.
Wirkmechanismus
Diclofop-methyl works by inhibiting the activity of acetyl-CoA carboxylase (ACC), an enzyme that is essential for fatty acid synthesis in plants. By inhibiting ACC, diclofop-methyl prevents the synthesis of fatty acids, which are necessary for the growth and development of grass weeds. This ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
Diclofop-methyl has been shown to have minimal toxicity to mammals and birds. However, it can be toxic to aquatic organisms and should be used with caution in areas near water bodies. Diclofop-methyl can also have some physiological effects on plants, including stunted growth and reduced photosynthesis.
Vorteile Und Einschränkungen Für Laborexperimente
Diclofop-methyl is a widely used herbicide in the agricultural industry, making it readily available for lab experiments. Its mode of action is well understood, making it a useful tool for studying the biochemistry of plants. However, diclofop-methyl is specific to grass weeds and may not be effective against other types of weeds. It also has limited use as an antifungal agent and may not be effective against all types of fungi.
Zukünftige Richtungen
There are several areas of research that could be explored in the future regarding diclofop-methyl. One area of interest is the development of diclofop-methyl analogs with improved herbicidal properties. Another area of interest is the potential use of diclofop-methyl as an antifungal agent in the medical industry. Additionally, more research could be done on the effects of diclofop-methyl on non-target organisms, such as soil microorganisms and beneficial insects.
Synthesemethoden
Diclofop-methyl can be synthesized by reacting 2,4-dichlorophenol with 4-ethoxyaniline to form 2-(2,4-dichlorophenoxy)-N-(4-ethoxyphenyl)acetamide. This intermediate is then reacted with methyl iodide to form diclofop-methyl. The synthesis process is relatively simple and can be carried out on a large scale.
Wissenschaftliche Forschungsanwendungen
Diclofop-methyl has been extensively studied for its herbicidal properties. It is effective against a variety of grass weeds and is commonly used in the agricultural industry. In addition to its herbicidal properties, diclofop-methyl has also been studied for its potential use as an antifungal agent. Studies have shown that diclofop-methyl can inhibit the growth of certain fungi, including Fusarium oxysporum and Phytophthora infestans.
Eigenschaften
Molekularformel |
C17H17Cl2NO3 |
|---|---|
Molekulargewicht |
354.2 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenoxy)-N-(4-ethoxyphenyl)propanamide |
InChI |
InChI=1S/C17H17Cl2NO3/c1-3-22-14-7-5-13(6-8-14)20-17(21)11(2)23-16-9-4-12(18)10-15(16)19/h4-11H,3H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
SGKWWZUFLZZQIJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B291595.png)


